molecular formula C24H31ClN4O3S2 B6494449 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride CAS No. 1216985-09-9

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6494449
CAS No.: 1216985-09-9
M. Wt: 523.1 g/mol
InChI Key: NFSCWDUNJCFSPL-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H31ClN4O3S2 and its molecular weight is 523.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.1526109 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H23N3SHClC_{15}H_{23}N_{3}S\cdot HCl, with a molecular weight of approximately 277.43 g/mol. It features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with a benzothiazole structure exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antibacterial and antifungal effects. For instance, compounds similar to the one in focus have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some benzothiazole derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Compounds containing the benzothiazole structure often exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

Structural Component Role in Activity
Benzothiazole moietyKey for antimicrobial and anticancer activities
Dimethylaminoethyl groupEnhances solubility and bioavailability
Pyrrolidine sulfonamide groupContributes to the compound's pharmacological profile

Case Studies

  • Antibacterial Efficacy : A study evaluated various benzothiazole derivatives, revealing that those with similar structural features to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics .
  • Anticancer Activity : Another investigation into related compounds found that certain benzothiazole derivatives could inhibit the proliferation of cancer cells in vitro, suggesting potential use in cancer therapy .
  • Anti-inflammatory Properties : Research has shown that benzothiazole derivatives can reduce inflammation markers in animal models, indicating their potential for treating inflammatory diseases .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-17-15-21-22(16-18(17)2)32-24(25-21)28(14-13-26(3)4)23(29)19-7-9-20(10-8-19)33(30,31)27-11-5-6-12-27;/h7-10,15-16H,5-6,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSCWDUNJCFSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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